molecular formula C4H5BrN2O2 B11904283 3-Bromopiperazine-2,5-dione

3-Bromopiperazine-2,5-dione

Cat. No.: B11904283
M. Wt: 193.00 g/mol
InChI Key: QTKFQBGZIZGWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopiperazine-2,5-dione is a heterocyclic compound that features a piperazine ring substituted with a bromine atom at the third position and two keto groups at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopiperazine-2,5-dione typically involves the bromination of piperazine-2,5-dione. One common method is the reaction of piperazine-2,5-dione with bromine in an aqueous medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of bromine gas or bromine solutions in organic solvents can also be employed to achieve efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopiperazine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the keto groups can lead to the formation of hydroxyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted piperazine-2,5-dione derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 3-Bromopiperazine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the keto groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

    Piperazine-2,5-dione: Lacks the bromine substitution but shares the same core structure.

    3-Chloropiperazine-2,5-dione: Similar structure with a chlorine atom instead of bromine.

    3-Iodopiperazine-2,5-dione: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-Bromopiperazine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C4H5BrN2O2

Molecular Weight

193.00 g/mol

IUPAC Name

3-bromopiperazine-2,5-dione

InChI

InChI=1S/C4H5BrN2O2/c5-3-4(9)6-1-2(8)7-3/h3H,1H2,(H,6,9)(H,7,8)

InChI Key

QTKFQBGZIZGWJL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.